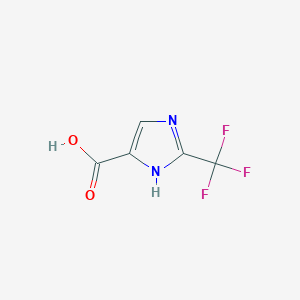

2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid

Übersicht

Beschreibung

2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Catalysts such as palladium or copper complexes in the presence of suitable nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is its antimicrobial properties . Studies have shown that compounds with imidazole structures can exhibit varying degrees of activity against bacteria and fungi. For instance, research indicates that derivatives of imidazole, including this compound, have demonstrated effective inhibition against Gram-positive and Gram-negative bacterial strains as well as certain fungal species.

Case Study: Antimicrobial Efficacy

- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Methodology : Disk diffusion and broth microdilution methods were employed to assess antimicrobial activity.

- Findings : The compound exhibited notable activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. In particular, its derivatives have been assessed for activity against orthopoxviruses.

Case Study: Antiviral Properties

- Compounds Tested : Various esters and amides derived from imidazole-5-carboxylic acids.

- Results : Certain derivatives exhibited promising antiviral activity with low cytotoxicity, indicating their potential as therapeutic agents against viral infections .

Pharmaceutical Applications

The unique trifluoromethyl group in this compound enhances its lipophilicity, which can improve the pharmacokinetic properties of drugs. This modification often leads to increased potency and selectivity for biological targets.

Pharmacological Insights

- Compounds similar to this compound have been shown to interact with various enzymes and receptors involved in disease processes, including anti-inflammatory pathways .

- The structural modifications provided by the trifluoromethyl group can lead to improved metabolic stability and bioavailability in drug formulations.

Agrochemical Applications

In addition to its pharmaceutical implications, this compound also shows promise in the field of agrochemicals. Its antimicrobial properties could be harnessed for developing new pesticides or fungicides that are effective against plant pathogens.

Research Findings

- Studies suggest that imidazole derivatives can act as fungicides or bactericides in agricultural settings, providing an alternative to traditional chemical agents that may pose environmental risks .

Data Summary Table

Wirkmechanismus

The mechanism by which 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethyl imidazole derivatives: These compounds share the trifluoromethyl group but may have different substituents on the imidazole ring.

Trifluoromethyl ketones: Known for their use in medicinal chemistry as enzyme inhibitors.

Trifluoromethyl pyridines: Utilized in the synthesis of herbicides and insecticides.

Uniqueness: 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of the trifluoromethyl group and the carboxylic acid group on the imidazole ring. This structural arrangement imparts distinct chemical properties, such as increased acidity and enhanced stability, making it valuable for various applications .

Biologische Aktivität

2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid is a compound of considerable interest due to its unique trifluoromethyl group and imidazole structure, which contribute to its biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 192.09 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. A study highlighted its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial activity | 32 µg/mL |

| Candida albicans | Moderate antifungal activity | 64 µg/mL |

| Aspergillus niger | Higher antifungal activity | 32 µg/mL |

| Bacillus cereus | Moderate antibacterial activity | 16 µg/mL |

The compound's mechanism of action appears to involve disruption of microbial cell walls and interference with metabolic pathways, although specific pathways remain under investigation .

Case Studies

- Antibacterial Agents Development : A study explored analogues of imidazole compounds, including this compound, as potential antibacterial agents. The results indicated that structural features such as electron-withdrawing groups are crucial for enhancing antibacterial efficacy against resistant strains .

- Antifungal Activity Evaluation : In vitro studies demonstrated that the compound exhibited notable antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The study employed both agar diffusion methods and MIC determinations to confirm these findings.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group plays a pivotal role in enhancing the compound's interaction with biological targets, potentially altering protein function or enzyme activity involved in microbial metabolism .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications at specific positions can lead to enhanced biological activity. For instance, the introduction of different substituents on the imidazole ring has been shown to significantly affect both antibacterial and antifungal potency .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-1-2(10-4)3(11)12/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSZGHYQKCZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507335 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78016-98-5 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78016-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.